molecular formula C14H17NO B12837337 (1S,5R)-8-Benzyl-8-azabicyclo[3.2.1]octan-2-one

(1S,5R)-8-Benzyl-8-azabicyclo[3.2.1]octan-2-one

Cat. No.: B12837337
M. Wt: 215.29 g/mol
InChI Key: GWVYHAOGBUOWIL-OLZOCXBDSA-N
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Description

(1S,5R)-8-Benzyl-8-azabicyclo[3.2.1]octan-2-one is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with this core structure have significant potential in drug discovery due to their unique pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-8-Benzyl-8-azabicyclo[3.2.1]octan-2-one can be achieved through various synthetic routes. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate . This reaction typically requires specific catalysts and controlled reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-8-Benzyl-8-azabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines .

Scientific Research Applications

(1S,5R)-8-Benzyl-8-azabicyclo[3.2.1]octan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,5R)-8-Benzyl-8-azabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various pharmacological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the benzyl group in (1S,5R)-8-Benzyl-8-azabicyclo[3.2.1]octan-2-one imparts unique chemical and pharmacological properties, making it distinct from other similar compounds. This structural feature can influence its reactivity, binding affinity, and overall biological activity .

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

(1S,5R)-8-benzyl-8-azabicyclo[3.2.1]octan-2-one

InChI

InChI=1S/C14H17NO/c16-14-9-7-12-6-8-13(14)15(12)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13+/m1/s1

InChI Key

GWVYHAOGBUOWIL-OLZOCXBDSA-N

Isomeric SMILES

C1C[C@H]2C(=O)CC[C@@H]1N2CC3=CC=CC=C3

Canonical SMILES

C1CC2C(=O)CCC1N2CC3=CC=CC=C3

Origin of Product

United States

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